molecular formula C7H14ClNO2 B138894 Ethyl 1-aminocyclobutanecarboxylate hydrochloride CAS No. 145143-60-8

Ethyl 1-aminocyclobutanecarboxylate hydrochloride

Cat. No. B138894
M. Wt: 179.64 g/mol
InChI Key: YGAYWFFKRVMVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a derivative of 1-aminocyclobutanecarboxylic acid, which is an unnatural amino acid with potential applications in various fields, including medicinal chemistry. The compound's relevance is highlighted by its inclusion in studies aimed at developing new therapeutic agents, such as potential BNCT (Boron Neutron Capture Therapy) agents and antioxidants .

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, a potential BNCT agent was synthesized by monoalkylation of m-carborane with 4-bromobutene, followed by a 2 + 2 cycloaddition using dichloroketene, and subsequent reductive dechlorination and hydantoin formation, yielding the target compound . Another study reported the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives through nucleophilic substitution reactions, showcasing the versatility of the cyclobutylamine structure in chemical synthesis . Additionally, a novel and practical synthesis route for 1-aminocyclobutanecarboxylic acid was developed by reacting ammonia gas with 1-bromo-cyclobutanecarboxylic acid, demonstrating the compound's industrial application prospects . An efficient method for preparing differentially protected 1-aminocyclobutane carboxylic acid from ethyl 1-bromocyclobutanecarboxylate was also described, yielding high-quality intermediates .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond forming an S(6) graph-set motif . Although not the exact compound , this study provides insight into the structural characteristics that might be expected for ethyl 1-aminocyclobutanecarboxylate hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of the cyclobutylamine moiety is demonstrated through various reactions, such as the nucleophilic substitution reactions used to synthesize antioxidant agents . The reductive dechlorination and hydantoin formation steps in the synthesis of the BNCT agent also highlight the compound's reactivity and potential for further chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 1-aminocyclobutanecarboxylate hydrochloride are not detailed in the provided papers, the studies do offer insights into the properties of closely related compounds. For instance, the synthesized compounds in the antioxidant study were characterized by IR, (1)H NMR, and LC/MS analysis, indicating the importance of these techniques in determining the physical and chemical properties of such compounds . The thermal stability and elemental composition of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate were assessed using thermogravimetric analysis (TGA) and elemental analysis, respectively . These analyses are crucial for understanding the stability and purity of the compounds, which are important factors in their potential applications.

Scientific Research Applications

Potential in Neutron Capture Therapy

Ethyl 1-aminocyclobutanecarboxylate hydrochloride has been explored for its potential in neutron capture therapy, particularly in treating brain tumors. A boronated derivative of this compound, designed for this purpose, showed promise due to its high uptake in brain tumors (Kabalka & Yao, 2003).

Synthesis and Industrial Application

The compound has been synthesized through various methods, including the Bucherer–Strecker methodology. These synthesis routes have practical and industrial applications, suggesting its potential for large-scale production (Fu Zhi-feng, 2004).

Use in Polymer Chemistry

Ethyl 1-aminocyclobutanecarboxylate hydrochloride plays a role in polymer chemistry. It has been used in the synthesis of various monomers which behave similarly to their vinyl counterparts in radical polymerization (Drujon, Riess, Hall, & Padías, 1993).

Role in Ethylene Biosynthesis

This compound has been utilized in studies exploring the biosynthesis of ethylene in plants. It acts as an analog in the ethylene-forming enzyme (EFE) pathway, providing insights into the chemical mechanisms involved in ethylene biosynthesis (Pirrung, Cao, & Chen, 1998).

Bioconjugation Mechanisms

The compound's relevance extends to bioconjugation studies. It has been used to understand the amide formation mechanism in aqueous media, which is significant for biochemical and medical research (Nakajima & Ikada, 1995).

Safety And Hazards

The safety data sheet for Ethyl 1-aminocyclobutanecarboxylate hydrochloride indicates that it may cause an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 1-aminocyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)7(8)4-3-5-7;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAYWFFKRVMVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584423
Record name Ethyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-aminocyclobutanecarboxylate hydrochloride

CAS RN

145143-60-8
Record name Ethyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-aminocyclobutane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 1-aminocyclobutanecarboxylate ##STR153## A solution 1-aminocyclobutanecarboxylic acid (500 mg, 4.34 mmol) in EtOH (10 mL) was saturated with HCl gas, and the mixture was stirred at 23° C. for 4 d. The solvents were vaporated in vacuo, azeotroping with PhMe and CH2Cl2, to give ethyl 1-aminocyclobutanecarboxylate hydrochloride (754 mg, 4.20 mmol) as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-aminocyclobutanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 1-aminocyclobutanecarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 1-aminocyclobutanecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 1-aminocyclobutanecarboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 1-aminocyclobutanecarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 1-aminocyclobutanecarboxylate hydrochloride

Citations

For This Compound
1
Citations
JJ Kim, MR Wood - Synthetic communications, 2004 - Taylor & Francis
… Ethyl 1‐aminocyclobutanecarboxylate hydrochloride (7). A solution of 6 (4.00 g, 23.6 mmol) in MeOH (150 mL) was purged with nitrogen prior to the addition of 10% Pd/C catalyst (840 …
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.